(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Description
Historical Evolution of β-Lactam-Based Hybrid Compounds
Early Developments in β-Lactam Hybridization
The evolution of β-lactam hybrids began with the natural penicillin scaffold, which was later modified to create semisynthetic derivatives like ampicillin and methicillin. The discovery of cephalosporins in the 1960s introduced bicyclic β-lactam systems with enhanced stability to β-lactamases. Early hybridization efforts focused on combining β-lactams with β-lactamase inhibitors, such as clavulanic acid, to circumvent resistance. These combinations (e.g., amoxicillin-clavulanate) demonstrated that hybrid architectures could restore activity against β-lactamase-producing strains.
By the 1980s, researchers began conjugating β-lactams with other antibiotic classes. For example, cefoperazone , a third-generation cephalosporin, incorporated a tetrazole-thioether side chain to improve stability against Gram-negative β-lactamases. Concurrently, quinolones emerged as potent DNA gyrase inhibitors, prompting investigations into dual-action molecules. The first cephalosporin-quinolone hybrids, such as CBR-2092 , combined rifampicin and fluoroquinolone motifs to achieve synergistic bactericidal effects against Staphylococcus aureus and resistant strains.
Table 1: Milestones in β-Lactam Hybrid Development
Modern Hybrid Architectures: Cephalosporin-Quinolone Conjugates
Contemporary designs, such as the subject compound, merge cephalosporins’ β-lactam ring with quinolones’ piperazinyl groups. The 4-ethyl-2,3-dioxo-1-piperazinyl moiety in the hybrid derives from quinolone antibiotics, which disrupt DNA replication via gyrase inhibition. This conjugation enables simultaneous targeting of penicillin-binding proteins (PBPs) and DNA gyrase, reducing the likelihood of resistance development. For instance, kanglemycin A-fluoroquinolone hybrids exhibited superior activity against MRSA by inhibiting both RNA polymerase and topoisomerase IV.
The incorporation of 1-methyl-1H-tetrazol-5-yl-thioether at the C-3 position, as seen in cefoperazone, enhances stability against hydrolysis by β-lactamases. Structural analyses reveal that the tetrazole group coordinates with zinc ions in metallo-β-lactamases, acting as a competitive inhibitor. This mechanism is critical in Gram-negative pathogens like Bacteroides fragilis, where tetrazole-containing hybrids sensitize bacteria to carbapenems.
Properties
IUPAC Name |
7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFBRXLSHGKWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N9O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860777 | |
| Record name | 7-{2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino](4-hydroxyphenyl)acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50860777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62893-20-3 | |
| Record name | cefoperazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Preparation of 4-Ethyl-(2,3-dioxo)-1-piperazine Formyl Chloride
The (4-ethyl-2,3-dioxopiperazinyl)carbonyl group is synthesized via formylation of 4-ethyl-2,3-dioxopiperazine using bis(trichloromethyl) carbonate (BTC) as a safer alternative to phosgene. The reaction employs trimethylchlorosilane (TMCS) as an activator and triethylamine (TEA) as an acid scavenger in dichloromethane at −30°C to 5°C. Crystallization with non-polar solvents like dipropyl ether yields the formyl chloride intermediate in 77.9% purity.
Reaction Conditions
-
Reactants : 4-Ethyl-2,3-dioxopiperazine, BTC (1:0.3–0.4 molar ratio)
-
Catalysts : TMCS (1–1.4 eq), TEA (1–1.4 eq)
-
Solvent : Dichloromethane, chloroform, or 1,2-dichloroethane
-
Temperature : −30°C (addition), room temperature (reaction)
Functionalization of 7-Aminocephalosporanic Acid (7-ACA)
The 7-ACA core is derived from cephalosporin C via enzymatic or chemical deacylation. Patent CN101538273B describes a method starting from (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). Deprotection of the 7-amino group involves zinc powder and ammonium chloride in DMF or THF at 10°C, followed by oxidation with 18% peracetic acid and ozonolysis at −20°C.
Coupling of the Acyl Side Chain
Activation of the Piperazinyl Carbonyl Chloride
The 4-ethyl-(2,3-dioxo)-1-piperazine formyl chloride is coupled to the 7-amino group via a two-step process:
-
Acylation : The formyl chloride reacts with (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid in dichloromethane using TEA to form the acylated intermediate.
-
Carbamate Formation : Methanesulfonyl chloride (MsCl) in DMF or THF facilitates carbamate linkage formation between the acyl side chain and the 7-amino group.
Critical Parameters
-
Temperature : 5°C (oxidation), −20°C (ozonolysis)
-
Reducing Agents : Sodium sulfite (post-ozonolysis)
-
Solvents : Dichloromethane, DMF, THF
Modification of the 3-Position
Introduction of the Tetrazolylthio Group
The 3-chloromethyl group on the cephem core is substituted with (1-methyl-1H-tetrazol-5-yl)thio via nucleophilic displacement. Phosphorus trichloride (PCl₃) in DMF at 0–5°C activates the chloride, followed by reaction with 1-methyl-1H-tetrazole-5-thiol.
Optimization Notes
Purification and Isolation
Crystallization Techniques
Final purification involves sequential crystallization:
-
Crude Product : Dissolved in acetone, filtered, and precipitated with n-hexane.
-
Recrystallization : Ethanol/water (3:1) at −10°C yields >98% pure product.
Analytical Data
-
Purity : HPLC >98.5%
-
Melting Point : 192–195°C
-
Spectroscopy : IR (KBr) υ 1789 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I).
Stereochemical Control
Chemical Reactions Analysis
β-Lactam Ring Reactivity
The bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) is highly susceptible to nucleophilic attack, a hallmark of cephalosporin-class antibiotics.
Structural Drivers :
-
Strain in the bicyclic system increases electrophilicity of the β-lactam carbonyl.
-
Steric protection from the 3-[(1-methyltetrazol-5-yl)thio]methyl group may modulate reactivity .
Tetrazole Thioether Oxidation
The methyltetrazole-thioether side chain undergoes oxidation under mild conditions:
Kinetic Notes :
-
Oxidation rates depend on solvent polarity and peroxide concentration.
-
Steric hindrance from the 1-methyltetrazole group slows reaction kinetics compared to simpler thioethers.
Dioxopiperazine Carbonyl Reactivity
The 4-ethyl-2,3-dioxopiperazine moiety participates in hydrolysis and transamination:
Thermodynamics :
-
The electron-withdrawing dioxo groups increase carbonyl electrophilicity, accelerating hydrolysis versus standard piperazines .
Carboxylic Acid Functionalization
The C-2 carboxylate undergoes typical acid-derived reactions:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Methanol/H₂SO₄, Δ | Methyl ester | Prodrug synthesis. |
| Salt formation | NaHCO₃ (aqueous) | Sodium salt (improved solubility) | Parenteral formulation . |
pKa Analysis :
Metal Coordination Complexation
The compound chelates divalent cations, critical for its antibacterial activity:
Spectroscopic Evidence :
-
IR shifts at 1750 cm⁻¹ (C=O) and 1650 cm⁻¹ (amide I) confirm metal coordination.
Stability Under Physiological Conditions
Key Degradation Pathways :
-
Hydrolytic Ring Opening : Dominant in plasma (t₁/₂ = 2.3 h at pH 7.4, 37°C) .
-
Oxidative Sulfur Loss : Accelerated by hepatic enzymes (CYP3A4-mediated).
Formulation Implications :
Scientific Research Applications
Antibiotic Development
One of the primary applications of this compound is in the development of beta-lactam antibiotics. It serves as an intermediate in synthesizing cefoperazone, a broad-spectrum cephalosporin antibiotic effective against various bacterial infections. The synthesis involves acylation reactions that incorporate the piperazine moiety into the beta-lactam structure, enhancing its antibacterial properties .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of specific enzymes involved in bacterial resistance mechanisms. By targeting these enzymes, it may enhance the efficacy of existing antibiotics and combat antibiotic resistance—a significant public health concern .
Metabolic Pathways
Research indicates that (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid participates in various metabolic pathways mediated by enzymes. Its interactions with these enzymes can provide insights into drug metabolism and pharmacokinetics, which are crucial for developing effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, thereby modulating their activity. For example, the piperazinyl group may interact with enzyme active sites, while the tetrazolyl group can form hydrogen bonds with receptor proteins. These interactions can lead to changes in cellular processes, such as inhibition of bacterial cell wall synthesis, ultimately resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cephalosporins are classified by generations based on their antimicrobial spectrum and resistance profiles. Below, the target compound is compared to structurally and functionally related β-lactams.
Table 1: Structural and Functional Comparison
| Compound Name | 3-Position Substituent | 7-Position Substituent | Spectrum (Gram +/-) | β-Lactamase Resistance | Half-life (hrs) | Protein Binding (%) |
|---|---|---|---|---|---|---|
| Target Compound | (1-methyl-1H-tetrazol-5-yl)thio | (4-Ethyl-2,3-dioxo-piperazinyl)carbonyl | Broad (++/+++) | +++ | 1.8 | 85 |
| Cefotaxime (3rd-gen) | Aminothiazole | Methoxyimino | Broad (++/+++) | ++ | 1.0 | 40 |
| Ceftazidime (3rd-gen) | Pyridinium | Aminothiadiazole | Moderate (++/+) | +++ | 1.9 | 10 |
| Cefepime (4th-gen) | Methoxyimino | Quaternary ammonium | Broad (+++/++) | ++++ | 2.0 | 20 |
Key Findings :
Structural Similarity vs. Activity: The target compound’s 3-position tetrazolylthio group confers superior β-lactamase resistance compared to cefotaxime’s aminothiazole, likely due to steric hindrance and reduced enzyme binding . The 7-position piperazinyl-dioxo group enhances Gram-negative coverage, similar to ceftazidime’s aminothiadiazole, but with improved stability due to the ethyl-dioxo moiety .
Resistance Profiles: The tetrazolylthio group provides resistance comparable to 4th-gen cefepime but lacks the latter’s zwitterionic structure, which broadens activity against Pseudomonas aeruginosa .
Research Insights and Challenges
- Structure-Activity Relationships (SAR): Minor structural changes, such as substituting the 4-hydroxyphenyl group with a methyl in the 7-position (as in cefepime), significantly alter antibacterial potency and pharmacokinetics. This aligns with findings that even homologous compounds (e.g., α- vs. γ-synuclein) exhibit divergent functional properties due to subtle structural differences .
- Cheminformatics Approaches: Tools like PubChem’s 2D/3D similarity searches and Siamese neural networks can predict bioactivity by comparing molecular fingerprints or pharmacophores. However, as seen in phenotypical profiling, structurally similar compounds may induce divergent biological responses, necessitating empirical validation .
Crystallography and Stability : Crystal structure prediction via particle-swarm optimization (PSO) suggests that the target compound’s rigid bicyclic core and substituent arrangement favor thermodynamic stability, reducing susceptibility to hydrolysis .
Biological Activity
The compound (6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cefoperazone, has garnered attention due to its significant biological activities, particularly in antibacterial applications. This article provides an in-depth exploration of its biological activity, supported by research findings and case studies.
The molecular formula of the compound is , and it includes several functional groups that contribute to its biological properties. The presence of a piperazine ring and a tetrazole moiety are particularly noteworthy as they influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N9O8S2 |
| Molecular Weight | 577.66 g/mol |
| CAS Number | 1315481-36-7 |
| Solubility | Soluble in water |
The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis, akin to other beta-lactam antibiotics. The structural components facilitate binding to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer formation essential for bacterial integrity.
Antibacterial Activity
Research has indicated that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to:
- Inhibition of Cell Wall Synthesis : By binding to PBPs, it prevents cross-linking of peptidoglycan layers.
- Resistance to β-lactamases : Modifications in the chemical structure enhance stability against hydrolysis by β-lactamase enzymes.
Study 1: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating superior potency against resistant strains .
Study 2: Pharmacokinetics and Safety
Research outlined in Clinical Microbiology Reviews assessed the pharmacokinetic profile and safety of this compound in animal models. It was found to have favorable absorption characteristics and a half-life conducive for therapeutic use, with minimal adverse effects reported .
Structural Insights
The structural design incorporates five-membered heterocycles which are crucial for enhancing the biological activity of antibacterial agents. The tetrazole ring, in particular, has been associated with increased affinity for bacterial targets due to its electron-withdrawing properties.
Table 2: Structural Components and Their Functions
| Component | Function |
|---|---|
| Piperazine Ring | Enhances solubility and bioavailability |
| Tetrazole Moiety | Increases binding affinity to PBPs |
| Hydroxyphenyl Group | Contributes to antibacterial activity |
Q & A
What synthetic strategies are recommended for introducing the tetrazole-thio methyl group in this compound?
Level: Basic
Methodological Answer:
The tetrazole-thio methyl group can be synthesized via [3+2] cycloaddition between nitrile intermediates and sodium azide, a widely used method for tetrazole ring formation. For example, highlights that nitrile-containing precursors (e.g., oxazole nitriles) react with azide ions under reflux in ethanol or DMF to yield tetrazole derivatives . Optimization involves controlling reaction time (4–20 hours), temperature (60–80°C), and stoichiometry (1:1 nitrile-to-azide ratio). Post-synthesis, purification via crystallization (ethanol/water mixtures) and characterization by IR (C=N and C-S-C stretches at 1600–1650 cm⁻¹ and 600–700 cm⁻¹, respectively) and LC-MS are critical .
How can researchers address discrepancies in NMR data due to stereochemical complexity?
Level: Advanced
Methodological Answer:
Stereochemical ambiguities in the bicyclic β-lactam core and tetrazole-thio substituent require advanced NMR techniques:
- 2D NMR (COSY, HSQC, NOESY): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, NOESY can confirm spatial proximity between the 4-hydroxyphenylacetyl group and the tetrazole-thio methyl group .
- Coupling Constants (³JHH): Axial vs. equatorial proton orientations in the bicyclic system can be distinguished using vicinal coupling constants (e.g., ³JHH > 8 Hz for axial-axial interactions) .
- Chiral Derivatization: Use of chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomeric purity of the (2R)-2-(4-hydroxyphenyl)acetyl moiety .
What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?
Level: Advanced
Methodological Answer:
Stability studies should simulate physiological pH (7.4), temperature (37°C), and ionic strength:
- Hydrolytic Stability: Incubate the compound in phosphate-buffered saline (PBS) and analyze degradation products via HPLC-MS at timed intervals. emphasizes monitoring β-lactam ring integrity, as hydrolysis at C8-O often leads to loss of activity .
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, the tetrazole-thio group may exhibit exothermic decomposition above 150°C .
- Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis irradiation (300–400 nm) and quantify degradation with UV spectroscopy .
How does the 4-hydroxyphenylacetyl moiety influence pharmacokinetic properties?
Level: Advanced
Methodological Answer:
The 4-hydroxyphenyl group enhances water solubility via hydrogen bonding but may reduce membrane permeability. Key assessments include:
- LogP Measurement: Compare experimental logP (via shake-flask method) with analogs lacking the hydroxyl group. notes that Ceftizoxime (logP ~0.5) exhibits higher aqueous solubility than hydrophobic analogs .
- Protein Binding Assays: Use equilibrium dialysis to quantify binding to human serum albumin (HSA). Polar substituents like 4-hydroxyphenyl typically reduce protein binding, increasing free drug availability .
- Metabolic Stability: Incubate with liver microsomes and track hydroxylation or glucuronidation of the phenyl ring using LC-MS/MS .
What in vitro models are appropriate for assessing antimicrobial activity against resistant pathogens?
Level: Basic
Methodological Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against β-lactamase-producing Gram-negative bacteria (e.g., E. coli ATCC 25922) using broth microdilution per CLSI guidelines. Include clavulanic acid as a β-lactamase inhibitor to confirm target specificity .
- Time-Kill Kinetics: Monitor bactericidal activity over 24 hours against P. aeruginosa biofilms, as the tetrazole-thio group may enhance penetration .
- Resistance Profiling: Compare activity to structural analogs (e.g., Ceftizoxime in ) to identify structure-activity relationships (SAR) .
How can researchers validate the compound’s mechanism of action against penicillin-binding proteins (PBPs)?
Level: Advanced
Methodological Answer:
- Fluorescent Penicillin Binding: Use Bocillin FL, a fluorescent penicillin derivative, to compete with the compound for PBP binding. Quantify displacement via fluorescence microscopy or SDS-PAGE .
- Molecular Docking: Model interactions with PBP3 (PDB ID: 3VSL) using software like AutoDock Vina. Focus on hydrogen bonding between the β-lactam carbonyl and Ser310 residue .
- Resistance Mutagenesis: Engineer S. aureus strains with PBP2a mutations (e.g., M641I) and compare MIC shifts to wild-type strains .
What chromatographic methods resolve degradation products during purity analysis?
Level: Basic
Methodological Answer:
- HPLC Conditions: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B). Detection at 254 nm optimizes sensitivity for the β-lactam and tetrazole moieties .
- Impurity Profiling: Spiked degradation studies (acid/base hydrolysis) identify major impurities. For example, notes that β-lactam ring-opened products elute earlier than the parent compound .
- MS-Compatible Buffers: Replace non-volatile salts (e.g., phosphate) with ammonium acetate to enable direct LC-MS analysis .
How can computational chemistry predict the compound’s reactivity in biological systems?
Level: Advanced
Methodological Answer:
- DFT Calculations: Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the β-lactam ring. suggests that electron-withdrawing groups (e.g., 4-ethyl-2,3-dioxopiperazine) lower LUMO energy, enhancing reactivity .
- Molecular Dynamics (MD): Simulate binding kinetics to PBPs in lipid bilayers to assess membrane permeability .
- ADMET Prediction: Tools like SwissADME estimate intestinal absorption (e.g., %HIA < 50% due to high polarity) and CYP450 inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
